molecular formula C13H12ClFN2O2S B5748566 ETHYL 5-(3-CHLORO-4-FLUOROANILINO)-3-METHYL-4-ISOTHIAZOLECARBOXYLATE

ETHYL 5-(3-CHLORO-4-FLUOROANILINO)-3-METHYL-4-ISOTHIAZOLECARBOXYLATE

Cat. No.: B5748566
M. Wt: 314.76 g/mol
InChI Key: YSLZFUAJWWSVTD-UHFFFAOYSA-N
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Description

ETHYL 5-(3-CHLORO-4-FLUOROANILINO)-3-METHYL-4-ISOTHIAZOLECARBOXYLATE is a synthetic organic compound that belongs to the class of isothiazole derivatives. This compound is characterized by the presence of a chlorofluoroaniline moiety, which imparts unique chemical and biological properties. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(3-CHLORO-4-FLUOROANILINO)-3-METHYL-4-ISOTHIAZOLECARBOXYLATE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration and Reduction: The synthesis begins with the nitration of a suitable aromatic compound, followed by reduction to obtain the corresponding aniline derivative.

    Halogenation: The aniline derivative is then subjected to halogenation to introduce the chloro and fluoro substituents.

    Cyclization: The halogenated aniline is then reacted with a suitable thioamide to form the isothiazole ring.

    Esterification: Finally, the carboxylic acid group is esterified with ethanol to yield the target compound.

Industrial Production Methods

Industrial production of this compound involves similar synthetic steps but is optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and automated purification systems to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(3-CHLORO-4-FLUOROANILINO)-3-METHYL-4-ISOTHIAZOLECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the halogen atoms.

Major Products

The major products formed from these reactions include various substituted isothiazoles, sulfoxides, sulfones, and amino derivatives.

Scientific Research Applications

ETHYL 5-(3-CHLORO-4-FLUOROANILINO)-3-METHYL-4-ISOTHIAZOLECARBOXYLATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 5-(3-CHLORO-4-FLUOROANILINO)-3-METHYL-4-ISOTHIAZOLECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of bacterial enzymes, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

ETHYL 5-(3-CHLORO-4-FLUOROANILINO)-3-METHYL-4-ISOTHIAZOLECARBOXYLATE can be compared with other similar compounds, such as:

    3-Chloro-4-fluoroaniline: A precursor in the synthesis of the target compound.

    4-Chloro-2-fluoroaniline: Another halogenated aniline with different substitution patterns.

    3-Chloro-4-fluoronitrobenzene: Used in the preparation of 3-chloro-4-fluoroaniline.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the isothiazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-(3-chloro-4-fluoroanilino)-3-methyl-1,2-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClFN2O2S/c1-3-19-13(18)11-7(2)17-20-12(11)16-8-4-5-10(15)9(14)6-8/h4-6,16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLZFUAJWWSVTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SN=C1C)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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